

Surface Modification of Nanoparticles with 10-Aminodecanoic Acid: Application Notes and Protocols

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Compound of Interest

Compound Name: 10-Aminodecanoic acid

Cat. No.: B080629

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Introduction

The surface functionalization of nanoparticles is a critical step in the development of advanced drug delivery systems and diagnostic tools. The choice of surface ligand dictates the nanoparticle's interaction with biological systems, influencing its stability, biocompatibility, cellular uptake, and therapeutic efficacy. **10-Aminodecanoic acid**, a bifunctional molecule possessing a terminal carboxylic acid and a primary amine connected by a ten-carbon aliphatic chain, offers a versatile platform for surface modification. Its carboxylic acid group can be anchored to amine-functionalized nanoparticle surfaces, or its amine group can be conjugated to carboxylated nanoparticles. The resulting surface presents a positive charge at physiological pH, which has been shown to enhance cellular uptake, a crucial factor for intracellular drug delivery. This document provides detailed application notes and experimental protocols for the surface modification of nanoparticles with **10-aminodecanoic acid**.

Applications

The surface modification of nanoparticles with **10-aminodecanoic acid** can be leveraged for a variety of biomedical applications:

- **Enhanced Cellular Uptake:** The primary amine of **10-aminodecanoic acid** is protonated at physiological pH, imparting a positive surface charge to the nanoparticle. This positive charge promotes electrostatic interactions with the negatively charged cell membrane, leading to increased cellular internalization through endocytosis. This is particularly beneficial for delivering therapeutic payloads directly into cells.
- **Gene Delivery:** The positive surface charge facilitates the complexation with negatively charged nucleic acids, such as plasmid DNA and siRNA, through electrostatic interactions. This allows for the creation of non-viral vectors for gene therapy applications.
- **Targeted Drug Delivery:** The terminal carboxylic acid or amine group can serve as a handle for the covalent attachment of targeting ligands, such as antibodies, peptides, or small molecules. This enables the nanoparticles to specifically bind to and be internalized by target cells, reducing off-target effects and increasing therapeutic efficacy.
- **Bio-imaging:** The functional groups on **10-aminodecanoic acid** can be used to conjugate imaging agents, such as fluorescent dyes or contrast agents for magnetic resonance imaging (MRI), allowing for the tracking and visualization of the nanoparticles in vitro and in vivo.

Experimental Protocols

This section provides detailed protocols for the surface modification of two common types of nanoparticles, Poly(lactic-co-glycolic acid) (PLGA) nanoparticles and Gold Nanoparticles (AuNPs), with **10-aminodecanoic acid** using the widely adopted 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) coupling chemistry.

Protocol 1: Covalent Conjugation of 10-Aminodecanoic Acid to Carboxylated PLGA Nanoparticles

This protocol describes the attachment of the amine group of **10-aminodecanoic acid** to the carboxylic acid groups present on the surface of PLGA nanoparticles.

Materials:

- Carboxyl-terminated PLGA nanoparticles (e.g., 100 nm diameter)

- **10-Aminodecanoic acid**
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
- N-Hydroxysuccinimide (NHS)
- 2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)
- Phosphate-buffered saline (PBS) (pH 7.4)
- Deionized (DI) water
- Centrifuge tubes
- Orbital shaker or rotator
- Centrifuge

Procedure:

- Nanoparticle Suspension: Disperse the carboxylated PLGA nanoparticles in MES buffer to a final concentration of 10 mg/mL.
- Activation of Carboxyl Groups:
 - To 1 mL of the nanoparticle suspension, add 100 μ L of freshly prepared EDC solution (10 mg/mL in MES buffer).
 - Immediately add 100 μ L of freshly prepared NHS solution (10 mg/mL in MES buffer).
 - Incubate the mixture for 30 minutes at room temperature with gentle shaking to activate the carboxyl groups on the PLGA surface.
- Washing: Centrifuge the activated nanoparticles at 15,000 x g for 20 minutes. Discard the supernatant and resuspend the pellet in 1 mL of cold MES buffer. Repeat this washing step twice to remove excess EDC and NHS.
- Conjugation Reaction:

- Prepare a 10 mg/mL solution of **10-aminodecanoic acid** in PBS (pH 7.4).
- Resuspend the washed, activated PLGA nanoparticles in 1 mL of the **10-aminodecanoic acid** solution.
- Incubate the reaction mixture for 2 hours at room temperature with gentle shaking.
- Quenching and Washing:
 - Add 100 μ L of 1 M Tris-HCl (pH 7.4) to quench any unreacted NHS-esters. Incubate for 15 minutes.
 - Centrifuge the nanoparticles at 15,000 x g for 20 minutes. Discard the supernatant.
 - Wash the nanoparticles three times with DI water by repeated centrifugation and resuspension to remove unreacted **10-aminodecanoic acid** and by-products.
- Final Resuspension and Storage: Resuspend the final **10-aminodecanoic acid** functionalized PLGA nanoparticles in an appropriate buffer (e.g., PBS) for characterization and further use. Store at 4°C.

Protocol 2: Covalent Conjugation of 10-Aminodecanoic Acid to Amine-Functionalized Gold Nanoparticles

This protocol details the attachment of the carboxylic acid group of **10-aminodecanoic acid** to the amine groups on the surface of functionalized gold nanoparticles.

Materials:

- Amine-functionalized gold nanoparticles (e.g., 20 nm diameter)
- **10-Aminodecanoic acid**
- EDC
- NHS
- MES buffer (0.1 M, pH 6.0)

- PBS (pH 7.4)
- DI water
- Centrifuge tubes
- Orbital shaker or rotator
- Centrifuge

Procedure:

- Activation of **10-Aminodecanoic Acid**:
 - Dissolve 10 mg of **10-aminodecanoic acid** in 1 mL of MES buffer.
 - Add 10 mg of EDC and 5 mg of NHS to the solution.
 - Stir the mixture at room temperature for 1 hour to activate the carboxylic acid group.
- Nanoparticle Suspension: Disperse the amine-functionalized gold nanoparticles in PBS (pH 7.4) to a suitable concentration (e.g., 1 mg/mL).
- Conjugation Reaction:
 - Add the activated **10-aminodecanoic acid** solution to the gold nanoparticle suspension. A molar excess of the activated acid is recommended.
 - Incubate the reaction mixture overnight at 4°C with gentle shaking.
- Washing:
 - Centrifuge the gold nanoparticles at an appropriate speed and time based on their size (e.g., 12,000 x g for 30 minutes for 20 nm AuNPs).
 - Discard the supernatant and resuspend the pellet in PBS.
 - Repeat the washing step three times to remove unreacted reagents.

- **Final Resuspension and Storage:** Resuspend the purified **10-aminodecanoic acid** functionalized gold nanoparticles in a suitable buffer for subsequent applications. Store at 4°C.

Characterization and Data Presentation

The successful surface modification of nanoparticles with **10-aminodecanoic acid** should be thoroughly characterized. The following tables summarize the expected quantitative data from key analytical techniques. Note that the exact values will depend on the core nanoparticle material, size, and the density of surface functionalization. The data presented here is based on typical results for nanoparticles functionalized with long-chain amino acids like 12-aminododecanoic acid, which serves as a close analogue.

Table 1: Physicochemical Characterization of **10-Aminodecanoic Acid** Modified Nanoparticles

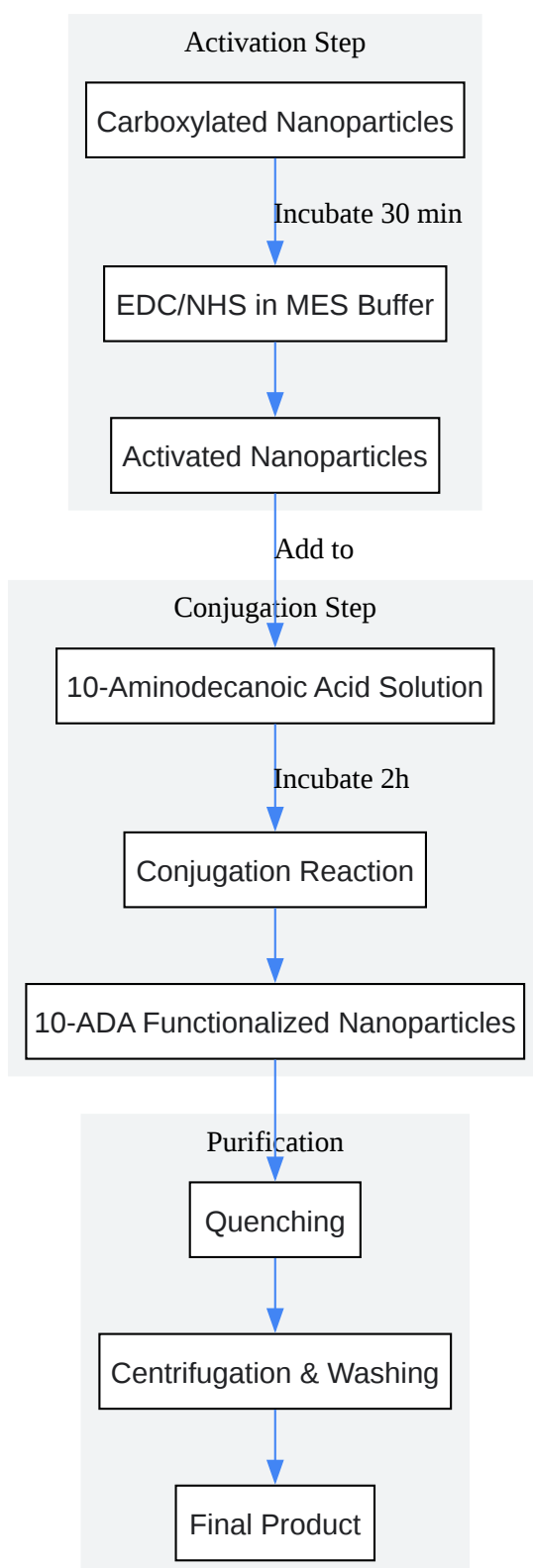
Parameter	Bare Nanoparticles (Carboxylated PLGA)	10-Aminodecanoic Acid Modified PLGA Nanoparticles	Technique
Hydrodynamic Diameter (nm)	150 ± 5	160 ± 7	Dynamic Light Scattering (DLS)
Polydispersity Index (PDI)	< 0.2	< 0.2	Dynamic Light Scattering (DLS)
Zeta Potential (mV)	-35 ± 4	+25 ± 5	Laser Doppler Velocimetry

Table 2: Drug Loading and Release Characteristics

Parameter	Bare Nanoparticles	10-Aminodecanoic Acid Modified Nanoparticles	Method
Drug Loading Capacity (%)	5.2 ± 0.8	4.8 ± 0.6	UV-Vis Spectroscopy / HPLC
Encapsulation Efficiency (%)	78 ± 5	75 ± 6	UV-Vis Spectroscopy / HPLC
Drug Release at 24h (%)	45 ± 3	42 ± 4	Dialysis Method

Visualization of Workflows and Pathways

Experimental Workflow for Nanoparticle Functionalization

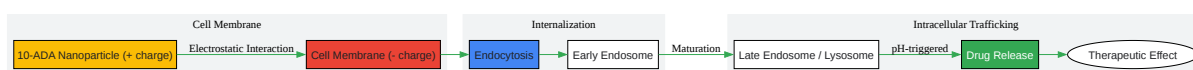


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Caption: Workflow for surface modification of nanoparticles.

Cellular Uptake Signaling Pathway

The enhanced cellular uptake of positively charged nanoparticles, such as those modified with **10-aminodecanoic acid**, is primarily mediated by endocytosis. While the specific downstream signaling cascades can be cell-type and nanoparticle-dependent, a general pathway involves the interaction with the cell membrane, followed by internalization into endosomes and subsequent trafficking within the cell.



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